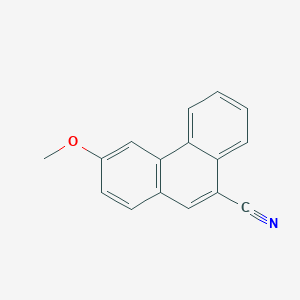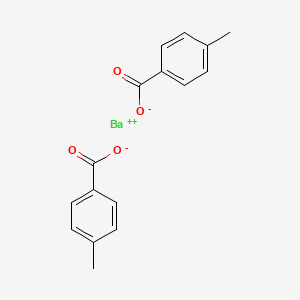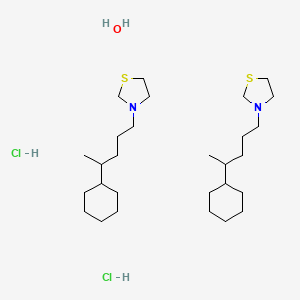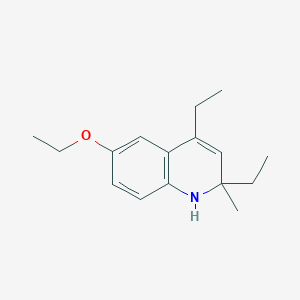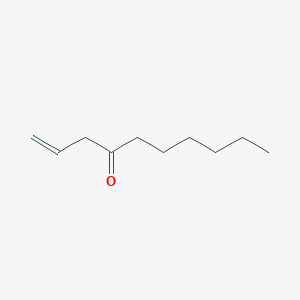
1-Decen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decen-4-one is an organic compound with the molecular formula C10H18O. It is a ketone with a ten-carbon chain and a double bond located at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
1-Decen-4-one can be synthesized through several methods. One common approach involves the transformation of 1-decen-4-ol. This process includes mesylation, dihydroxylation, intramolecular nucleophilic substitution, and acetylation, resulting in an overall yield of 70% . Another method involves the epoxidation of 1-decen-4-ol to form 1,2-epoxy-4-decanol, followed by acetylation and dehydration, yielding the desired product with an overall yield of 48% .
Análisis De Reacciones Químicas
1-Decen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert this compound to the corresponding alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds, resulting in the formation of secondary or tertiary alcohols.
Aplicaciones Científicas De Investigación
1-Decen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Decen-4-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may exert its effects by modulating signaling pathways and interacting with specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Decen-4-one can be compared with other similar compounds, such as:
1-Decene: An alkene with a similar carbon chain but lacking the carbonyl group.
1-Decanol: An alcohol with a similar carbon chain but with a hydroxyl group instead of a carbonyl group.
1-Decyne: An alkyne with a similar carbon chain but containing a triple bond instead of a double bond.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of both a double bond and a carbonyl group.
Propiedades
Número CAS |
65807-57-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
dec-1-en-4-one |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h4H,2-3,5-9H2,1H3 |
Clave InChI |
YZEIFGNUDSVADO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


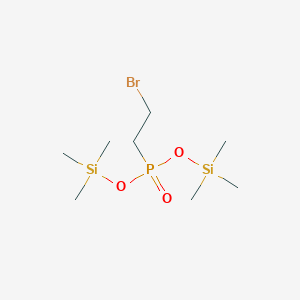



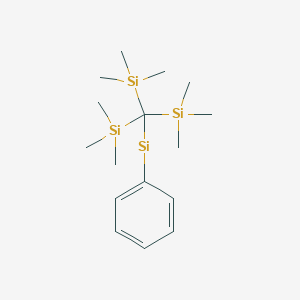
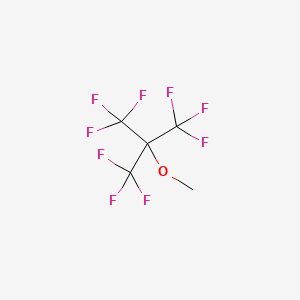
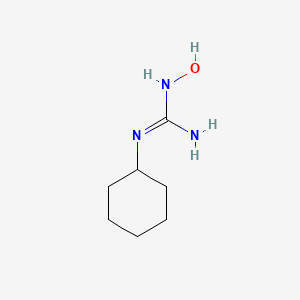
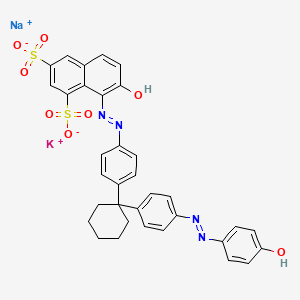
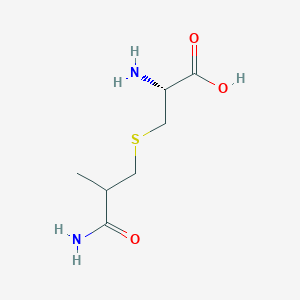
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
